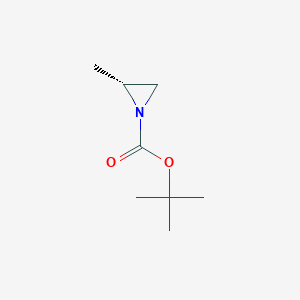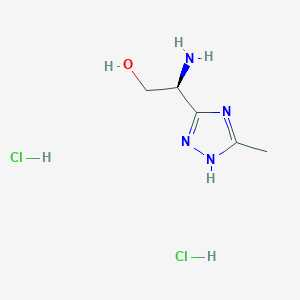
3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one” is a chemical compound with the molecular formula C14H17IN2O2 . It has a molecular weight of approximately 372.2 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one” is defined by its molecular formula, C14H17IN2O2 . The exact mass of the molecule is 372.033478 Da .Scientific Research Applications
Chromatographic Separation : Piperazine derivatives, including those similar to 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one, have been used in chiral chromatographic processes. A study by Chilmonczyk et al. (2005) discusses the separation of racemic 1,4-disubstituted piperazines on cellulose tris(4-methylbenzoate) and amylose tris(3,5-dimethylphenylcarbamate) stationary phases (Chilmonczyk et al., 2005).
Synthesis of Novel Compounds : Piperazine derivatives serve as intermediates in synthesizing various compounds with potential biological applications. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives starting from primary amines, including methyl piperazine (Bektaş et al., 2007).
Antimicrobial and Antiproliferative Activities : Piperazine derivatives have been evaluated for their antimicrobial and antiproliferative activities. A study by Başoğlu et al. (2013) investigated the antimicrobial, antilipase, and antiurease activities of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates (Başoğlu et al., 2013). Additionally, Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against various human cancer cell lines (Mallesha et al., 2012).
Pharmacological Potential : Studies like the one by Kumar et al. (2017) have explored the antidepressant and antianxiety activities of piperazine derivatives, highlighting their potential in pharmacological applications (Kumar et al., 2017).
Chemical Synthesis and Analysis : Piperazine compounds are used in various chemical synthesis processes. Gueret et al. (2020) discussed a visible-light-promoted decarboxylative annulation protocol to access different piperazine derivatives (Gueret et al., 2020).
Material Science Applications : In the field of material science, piperazine derivatives have been evaluated for their corrosion inhibition properties. Chen et al. (2021) studied the effectiveness of piperazine-substituted quinazolin-4(3H)-one derivatives in inhibiting corrosion of mild steel in HCl (Chen et al., 2021).
properties
IUPAC Name |
3-ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O2/c1-3-12-13(18)16-6-7-17(12)14(19)10-5-4-9(2)11(15)8-10/h4-5,8,12H,3,6-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRAFSZVSCJPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2728165.png)








![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)



